![molecular formula C20H23N B13448103 [S-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine (S-EDDP)](/img/structure/B13448103.png)
[S-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine (S-EDDP)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[S-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine (S-EDDP) is a significant metabolite of methadone, a synthetic opioid used for pain management and opioid maintenance therapy . This compound is formed through the metabolic process of methadone in the human body and is often used as a marker in drug testing to monitor methadone use and compliance .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [S-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine involves the N-demethylation of methadone. This process is primarily catalyzed by the cytochrome P450 enzymes, particularly CYP3A4 and CYP2B6 . The reaction conditions typically involve the presence of these enzymes in a biological system, such as the liver.
Industrial Production Methods
Industrial production of [S-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine is not common as it is primarily a metabolite of methadone. it can be synthesized in a laboratory setting for research purposes using chemical synthesis methods that mimic the metabolic pathways in the human body .
化学反应分析
Types of Reactions
[S-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically facilitated by reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled laboratory conditions, including specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of [S-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine can lead to the formation of various oxidized derivatives, while reduction can result in reduced forms of the compound .
科学研究应用
[S-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine has several scientific research applications:
作用机制
The mechanism of action of [S-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine involves its formation through the N-demethylation of methadone by cytochrome P450 enzymes . This process converts methadone into its inactive metabolite, which is then excreted from the body. The molecular targets and pathways involved include the cytochrome P450 enzyme system, particularly CYP3A4 and CYP2B6 .
相似化合物的比较
Similar Compounds
2-Ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine: This is the racemic mixture of the compound, which includes both the S and R enantiomers.
2-Ethyl-5-methyl-3,3-diphenyl-1-pyrroline (EMDP): This is another metabolite of methadone formed through further metabolic processes.
Uniqueness
[S-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine is unique due to its specific formation pathway and its role as a marker for methadone use. Its specific stereochemistry (S-enantiomer) also distinguishes it from other similar compounds .
属性
分子式 |
C20H23N |
|---|---|
分子量 |
277.4 g/mol |
IUPAC 名称 |
(2E,5S)-2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine |
InChI |
InChI=1S/C20H23N/c1-4-19-20(15-16(2)21(19)3,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h4-14,16H,15H2,1-3H3/b19-4+/t16-/m0/s1 |
InChI 键 |
AJRJPORIQGYFMT-JVXRWIERSA-N |
手性 SMILES |
C/C=C/1\C(C[C@@H](N1C)C)(C2=CC=CC=C2)C3=CC=CC=C3 |
规范 SMILES |
CC=C1C(CC(N1C)C)(C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S)-N-[bis(diethoxyphosphoryl)methyl]-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-2-[[(E)-3-(2,3,4,5,6-pentafluorophenyl)prop-2-enoyl]amino]propanamide](/img/structure/B13448025.png)

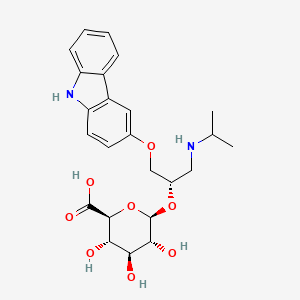
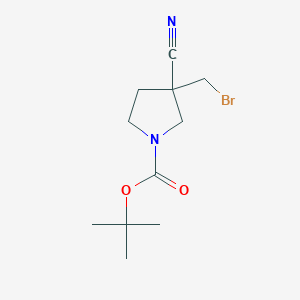
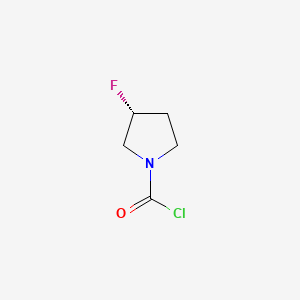
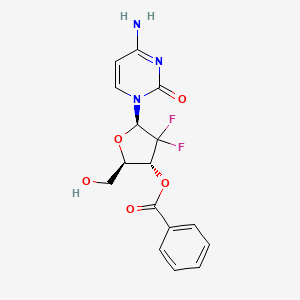
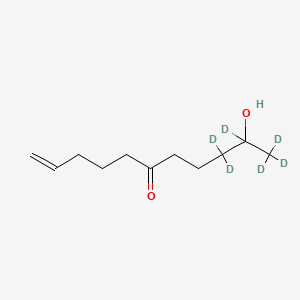
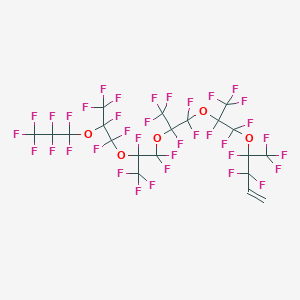
![(2R,3R)-4-[2-[[6-[bis(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-2-yl]-(2-hydroxyethyl)amino]ethoxy]-2,3-dihydroxy-4-oxobutanoic acid](/img/structure/B13448077.png)
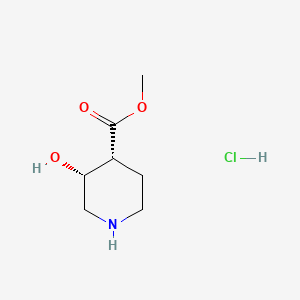

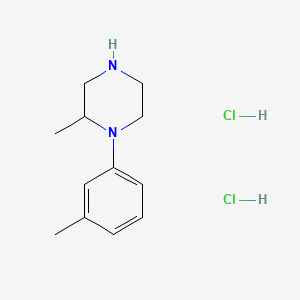
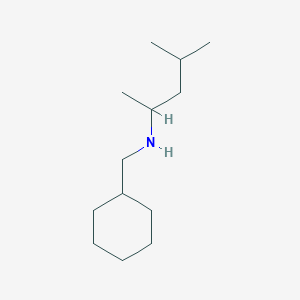
![N-[(2R,3S,4R,5S,6R)-5-hydroxy-2,4-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl]acetamide](/img/structure/B13448084.png)
